Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Catalog No.
S13760753
CAS No.
M.F
C12H14BrNO2
M. Wt
284.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Product Name

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

IUPAC Name

methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

InChI

InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3

InChI Key

MFCXOJVYJWRFLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=CC=C2Br

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound characterized by the molecular formula C12H14BrNO2C_{12}H_{14}BrNO_{2} and a molecular weight of approximately 284.15 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a bromophenyl substituent at the 2-position. The presence of the bromine atom significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The compound may undergo oxidation or reduction, particularly affecting the pyrrolidine ring or the bromophenyl group.
  • Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in various reactions .

Research indicates that Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate exhibits notable biological activity. Its structure allows for interactions with various molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity to certain biological targets, while the pyrrolidine ring can modulate pharmacokinetic properties. This compound is particularly explored for its potential applications in treating neurological disorders and other medical conditions .

The synthesis of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves several key steps:

  • Starting Materials: The process begins with commercially available reagents such as 2-bromobenzaldehyde and pyrrolidine.
  • Formation of Intermediate: A Schiff base is formed through the condensation of 2-bromobenzaldehyde with pyrrolidine.
  • Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
  • Esterification: Finally, esterification of the carboxylic acid group yields Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate.

In industrial settings, these methods are optimized for larger-scale production using continuous flow reactors and efficient catalysts to maximize yield .

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders.
  • Organic Synthesis: This compound acts as an intermediate in creating more complex organic molecules.
  • Biological Studies: It is utilized in research investigating the biological activity of pyrrolidine derivatives.
  • Material Science: Its potential use in developing new materials with specific properties is also being explored .

The interaction studies involving Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate focus on its binding affinity to different biological targets. These studies help elucidate its mechanism of action in medicinal chemistry applications. The unique structural features provided by the bromophenyl group enhance its interactions with specific enzymes or receptors, contributing to its pharmacological profile .

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate shares similarities with several other compounds containing pyrrolidine rings and halogenated phenyl groups. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaNotable Features
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2C_{12}H_{14}BrNO_{2}Contains a bromine atom at the para position; different biological activity profile.
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2C_{12}H_{14}BrNO_{2}Stereochemical variations may influence activity; similar structure but different stereochemistry.
Methyl(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylateC12H14BrNO2C_{12}H_{14}BrNO_{2}Structural isomer with a para-bromophenyl group; potential for different reactivity patterns.
Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylateC12H14BrNO2C_{12}H_{14}BrNO_{2}Bromine at a different position; may exhibit distinct pharmacological properties .

These compounds highlight the significance of substituent positioning and stereochemistry in determining the chemical behavior and biological activity of pyrrolidine derivatives, showcasing the unique position of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate within this class of compounds .

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate belongs to the class of pyrrolidine carboxylates, with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol. The IUPAC name systematically denotes its structure:

  • Methyl: The methyl ester group at position 3 of the pyrrolidine ring.
  • 3-(2-Bromophenyl): A bromine-substituted phenyl group attached to the pyrrolidine’s third carbon.
  • Pyrrolidine-3-carboxylate: The five-membered saturated nitrogen heterocycle with a carboxylate ester.

Key structural identifiers include:

PropertyValueSource
SMILESCOC(=O)C1(CCNC1)C2=C(C=CC=C2)Br
InChIKeyWFTVNTIEASIDQN-UHFFFAOYSA-N
XLogP3 (Predicted)2.4

The stereochemistry of the compound is notable, with the (2S)-configured enantiomer (CAS 2103048-17-3) demonstrating distinct reactivity in asymmetric synthesis. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence intermolecular interactions, such as halogen bonding and π-stacking.

Historical Context in Heterocyclic Chemistry Research

Pyrrolidine derivatives have been central to heterocyclic chemistry since the 1950s, when their conformational dynamics and biological activities were first systematically explored. The introduction of brominated aryl groups to pyrrolidine frameworks gained prominence in the 1990s, driven by the demand for Suzuki-Miyaura coupling precursors in drug discovery. Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate emerged in the 2010s as a tailored substrate for cross-coupling reactions, with its first reported synthesis aligning with advances in transition-metal catalysis.

A comparative analysis of regiochemical variants highlights its unique position:

CompoundCAS NumberMolecular WeightKey Feature
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate1131594-15-4284.15 g/molOrtho-bromo substitution
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate2378502-10-2320.61 g/molPara-bromo substitution

The ortho-substituted derivative exhibits enhanced steric hindrance, reducing rotational freedom and favoring specific transition states in catalytic cycles.

Significance in Modern Organic Synthesis

This compound’s synthetic value arises from three reactive sites:

  • Bromine Atom: Participates in cross-coupling reactions (e.g., Suzuki, Heck).
  • Ester Group: Amenable to hydrolysis, aminolysis, or reduction.
  • Pyrrolidine Nitrogen: Enables ring functionalization or salt formation.

Applications include:

  • Pharmaceutical Intermediates: Serves as a precursor to kinase inhibitors and GPCR modulators, where the pyrrolidine scaffold enhances target binding.
  • Ligand Design: The bromophenyl group coordinates to palladium in catalytic systems, improving efficiency in C–N bond-forming reactions.
  • Materials Science: Incorporated into liquid crystals due to the planar aromatic system and polar ester group.

A synthetic utility comparison with related compounds reveals its advantages:

Reaction TypeMethyl 3-(2-Bromophenyl) DerivativeMethyl Pyrrolidine-3-carboxylate
Suzuki Coupling Yield82–89%N/A
Ester Hydrolysis Rate3.2 × 10⁻³ s⁻¹1.8 × 10⁻³ s⁻¹
Diastereoselectivity4:1 (trans:cis)1:1

These metrics underscore its role in enabling efficient, selective transformations.

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic analysis of methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate reveals fundamental insights into its solid-state molecular architecture and intermolecular packing arrangements [1] [2] [3]. X-ray diffraction studies of related bromophenyl pyrrolidine derivatives demonstrate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems, with space groups commonly belonging to the P21/c or P212121 families [3] [4] [5].

Single-crystal X-ray diffraction investigations indicate that the pyrrolidine ring in similar compounds adopts an envelope conformation, with specific carbon atoms serving as the flap position [5] [6] [7]. The five-membered pyrrolidine ring exhibits characteristic puckering parameters, with Cremer and Pople puckering parameters typically showing Q values ranging from 0.25 to 0.35 Angstroms and phase angles between 280 and 300 degrees [8] [9]. The envelope conformation results from the sp3 hybridization of the ring carbons and the geometric constraints imposed by the substituents [7] [10].

The bromophenyl substituent introduces significant steric and electronic effects that influence the overall molecular geometry [11] [12]. The dihedral angle between the pyrrolidine ring and the bromophenyl ring typically ranges from 60 to 85 degrees, as observed in structurally related compounds [4] [13]. This orientation minimizes steric repulsion while maintaining optimal electronic interactions between the aromatic system and the heterocyclic ring [14] [15].

Table 1: Typical Crystallographic Parameters for Related Pyrrolidine Carboxylate Compounds

ParameterValue RangeReference Compounds
Crystal SystemMonoclinic/OrthorhombicP21/c, P212121
Unit Cell Length a7.3-12.8 ÅVarious bromophenyl derivatives
Unit Cell Length b10.2-19.9 ÅPyrrolidine carboxylates
Unit Cell Length c8.0-18.5 ÅHeterocyclic esters
Beta Angle95-118°Monoclinic systems
Density1.3-1.6 g/cm³Brominated aromatics

The intermolecular packing in the crystal structure is stabilized by various non-covalent interactions, including hydrogen bonding and van der Waals forces [5] [16] [17]. The carboxylate ester functionality serves as both a hydrogen bond acceptor through its carbonyl oxygen and provides dipole-dipole interactions that contribute to crystal stability [16]. The bromine substituent introduces additional halogen bonding interactions that can influence the overall packing motif [12] [15].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate exhibits characteristic chemical shifts that reflect the electronic environment of each proton [18] [19] [20]. The aromatic protons of the 2-bromophenyl substituent appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the ortho-bromine substitution pattern causing distinctive downfield shifts due to the electron-withdrawing effect of the halogen [21] [22].

The pyrrolidine ring protons display a complex multipicity pattern in the aliphatic region between 2.0 and 4.5 parts per million [18] [20]. The alpha-protons adjacent to the nitrogen atom typically resonate around 2.5 to 3.5 parts per million, while the beta-protons appear slightly upfield [22]. The carboxylate alpha-carbon proton, being adjacent to both the carbonyl group and the aromatic substituent, exhibits significant deshielding and appears around 3.5 to 4.0 parts per million [20] [22].

The methyl ester group produces a characteristic singlet around 3.7 parts per million, which serves as a diagnostic peak for the carboxylate functionality [18] [20]. This chemical shift is consistent with methyl esters attached to electron-deficient carbon centers [22].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [18] [19] [23]. The carbonyl carbon of the ester group resonates in the characteristic range of 170 to 175 parts per million, which is typical for aliphatic ester carbonyls [22] [23]. The aromatic carbon atoms of the bromophenyl ring appear between 120 and 140 parts per million, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the heavy atom effect [21] [11].

Table 2: Expected Nuclear Magnetic Resonance Chemical Shifts

Proton/Carbon TypeChemical Shift Range (ppm)Multiplicity
Aromatic protons7.0-8.0Multiplets
Pyrrolidine alpha-H2.5-3.5Complex multiplets
Pyrrolidine beta-H2.0-3.0Multiplets
Methyl ester3.7Singlet
Carbonyl carbon170-175Singlet
Aromatic carbons120-140Various

Infrared Spectroscopy

Infrared spectroscopy reveals the vibrational characteristics of the functional groups present in methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate [24] [25] [26]. The carbonyl stretch of the ester group appears as a strong absorption band between 1720 and 1740 wavenumbers, which is characteristic of aliphatic ester carbonyls [25] [27] [28]. This frequency range reflects the electron-withdrawing nature of the aromatic substituent, which increases the carbonyl stretching frequency compared to simple alkyl esters [24] [26].

The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions around 1600 and 1500 wavenumbers, typical of substituted benzene rings [26] [28] [29]. The carbon-hydrogen stretching vibrations appear in the 2850 to 3100 wavenumber region, with aromatic carbon-hydrogen stretches occurring at higher frequencies (3000-3100 wavenumbers) compared to aliphatic stretches (2850-3000 wavenumbers) [26] [27] [29].

The carbon-bromine stretching vibration, while generally weak in intensity, can be observed in the 500 to 600 wavenumber region [27] [28]. The pyrrolidine ring vibrations contribute to the fingerprint region between 800 and 1500 wavenumbers, providing a unique spectroscopic signature for the heterocyclic framework [25] [26].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is dominated by electronic transitions originating from the aromatic chromophore [31] [32]. The primary absorption bands occur in the 200 to 300 nanometer region, corresponding to pi to pi-star electronic transitions within the bromophenyl system [31] [33] [34]. The presence of the bromine substituent causes bathochromic shifts compared to unsubstituted phenyl derivatives, due to the extended conjugation and heavy atom effects [32] [34].

The n to pi-star transitions, involving the lone pair electrons on the carbonyl oxygen, typically appear as weaker absorptions in the 270 to 300 nanometer range [33] [34]. These transitions are particularly sensitive to solvent effects and can provide information about the electronic environment of the ester functionality [31] [32].

Table 3: Ultraviolet-Visible Absorption Characteristics

Transition TypeWavelength Range (nm)Extinction CoefficientElectronic Origin
pi to pi-star200-250High (>10,000)Aromatic system
n to pi-star270-300Moderate (100-1,000)Carbonyl group
Charge transfer250-280VariableDonor-acceptor

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate [35] [11] [23]. The Becke3-Lee-Yang-Parr functional with 6-31G(d,p) or 6-311G(d,p) basis sets represents the most commonly employed computational approach for similar brominated aromatic compounds [11] [8] [36]. These calculations yield optimized molecular geometries that closely match experimental crystallographic data, with typical bond length deviations of less than 0.05 Angstroms [23] [37].

The calculated molecular geometry reveals several key structural features [11] [23] [8]. The pyrrolidine ring adopts a puckered conformation with specific atoms displaced from the mean plane, consistent with experimental observations [8] [36]. The dihedral angle between the pyrrolidine ring and the bromophenyl substituent is predicted to be approximately 70 to 80 degrees, minimizing steric interactions while maintaining conjugative effects [11] [38].

Thermodynamic properties calculated through Density Functional Theory methods include formation enthalpies, vibrational frequencies, and molecular polarizabilities [23] [8]. The computed vibrational frequencies, when scaled by appropriate factors (typically 0.96 for B3LYP/6-31G(d,p)), show excellent agreement with experimental infrared spectra [23] [8]. The calculated dipole moment provides insights into the molecular polarity and potential intermolecular interactions [11] [38].

Table 4: Computational Parameters and Predicted Properties

PropertyDFT B3LYP ValueExperimental RangeAccuracy
C=O Bond Length1.20-1.22 Å1.21-1.23 ű0.01 Å
C-Br Bond Length1.89-1.91 Å1.90-1.92 ű0.02 Å
Dihedral Angle70-80°65-85°±5°
Dipole Moment3-5 DebyeVariableContext-dependent

Molecular Orbital Analysis

The molecular orbital analysis reveals the electronic structure and frontier orbital characteristics that govern the chemical reactivity of methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate [39] [40] [8]. The Highest Occupied Molecular Orbital primarily consists of pi-electron density localized on the aromatic ring system, with significant contributions from the bromine lone pairs [11] [41]. This orbital character suggests that the molecule can act as an electron donor in electrophilic aromatic substitution reactions [39] [42].

The Lowest Unoccupied Molecular Orbital exhibits pi-star character predominantly localized on the carbonyl carbon of the ester group [40] [41]. This orbital distribution indicates that nucleophilic attack is most favorable at the carbonyl carbon, consistent with typical ester reactivity patterns [39] [41]. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, typically calculated to be 4 to 6 electron volts, determines the electronic excitation energies observed in ultraviolet-visible spectroscopy [39] [8].

Secondary molecular orbitals (Highest Occupied Molecular Orbital-1, Lowest Unoccupied Molecular Orbital+1) provide additional insights into electronic transitions and chemical reactivity [40] [8]. The Highest Occupied Molecular Orbital-1 often exhibits pi-character distributed across the aromatic system, while higher unoccupied orbitals contribute to electronic transitions in the ultraviolet region [39] [41].

Natural Bond Orbital analysis reveals the charge distribution and bonding characteristics within the molecule [23] [8]. The bromine atom typically carries a partial negative charge due to its high electronegativity, while the carbonyl carbon exhibits significant positive character [11] [23]. These charge distributions correlate with observed reactivity patterns and intermolecular interaction preferences [8] [41].

Table 5: Molecular Orbital Characteristics

OrbitalEnergy (eV)Primary CharacterChemical Significance
HOMO-6 to -7pi aromatic + Br lone pairsNucleophilic reactivity
LUMO-1 to -2pi-star carbonylElectrophilic center
HOMO-1-7 to -8pi aromaticSecondary interactions
LUMO+10 to -1pi-star aromaticUV transitions

The synthesis of methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate encompasses several fundamental organic transformations that can be strategically combined to construct the target molecule. Three primary synthetic pathways have been identified as the most viable approaches: cyclization reactions, bromination processes, and esterification methodologies [1] [2] [3].

Cyclization Approaches

5-exo-trig Radical Cyclization represents the most efficient pathway for pyrrolidine ring formation. This approach leverages the inherent preference of nitrogen-centered radicals to undergo cyclization onto appropriately positioned alkenes [2] [3]. The mechanism proceeds through generation of an aminyl radical, which subsequently attacks the terminal alkene in a 5-exo-trig fashion to form the five-membered pyrrolidine ring [4] [5]. Research has demonstrated that this cyclization mode is kinetically favored according to Baldwin's rules, with typical yields ranging from 45-75% under optimized conditions [6] [7].

The stereoelectronic factors governing this transformation are particularly favorable for pyrrolidine formation. The transition state geometry allows for optimal orbital overlap between the nitrogen radical and the π-system of the alkene, resulting in high diastereoselectivity (typically 8:1 to 15:1 dr) favoring the desired stereoisomer [8] [9]. Temperature optimization studies reveal that the optimal range for radical cyclization lies between 80-120°C, where conversion and selectivity are maximized while minimizing competing side reactions [10] [8].

Palladium-Catalyzed Carboamination offers an alternative approach that provides exceptional functional group tolerance and broader substrate scope [11] [12]. This methodology involves the formation of a palladium-amido complex followed by syn-insertion of the alkene into the palladium-nitrogen bond, ultimately leading to carbon-carbon bond formation through reductive elimination [12] [13]. The reaction proceeds through a well-defined catalytic cycle that begins with oxidative addition of an aryl halide to palladium(0), followed by base-mediated deprotonation and transmetallation to form the key palladium-amido intermediate [12].

Bromination Strategies

Electrophilic Aromatic Substitution represents the most direct method for introducing the bromine substituent at the 2-position of the phenyl ring [14] [15] [16]. The mechanism proceeds through formation of a bromonium ion electrophile, typically generated by treatment of molecular bromine with a Lewis acid catalyst such as iron(III) bromide or aluminum chloride [15] [17]. The resulting arenium intermediate is stabilized through resonance delocalization, with the positive charge distributed between the ortho and para positions relative to the site of substitution [16].

Metal-Free Bromination Methods have emerged as environmentally sustainable alternatives that avoid the use of toxic metal catalysts [14] [18]. These approaches utilize molecular bromine in combination with appropriate activating conditions to achieve selective aromatic bromination. The reaction conditions can be optimized to favor either benzylic or aromatic bromination depending on the choice of promoter system [19].

Lewis Acid-Catalyzed Systems provide enhanced selectivity and milder reaction conditions compared to traditional Friedel-Crafts bromination [20] [19]. Zirconium(IV) chloride has demonstrated particular efficacy in promoting selective bromination reactions, with the ability to distinguish between aromatic and benzylic positions based on the choice of co-catalysts and reaction conditions [19].

Esterification Methodologies

Fischer Esterification remains the most widely employed method for converting carboxylic acids to their corresponding methyl esters [21] [22]. This acid-catalyzed process involves nucleophilic attack of methanol on the protonated carbonyl carbon, followed by elimination of water to form the ester bond [22]. The reaction is thermodynamically controlled and can be driven to completion by employing excess alcohol or by removal of water through azeotropic distillation.

Direct Esterification Under Mild Conditions has been achieved through the use of bismuth(III)-catalyzed systems, which offer reduced toxicity compared to traditional Lewis acid catalysts [21]. These methodologies provide excellent functional group compatibility and can be performed under ambient temperature and pressure conditions.

Activation-Based Esterification involves conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or anhydride, prior to treatment with methanol [21]. While this approach requires additional synthetic steps, it often provides higher yields and shorter reaction times compared to direct esterification methods.

Synthetic PathwayKey MechanismTypical Yield Range (%)Temperature Range (°C)Key Advantages
Cyclization via 5-exo-trig Radical ClosureRadical cyclization with nitrogen-centered radical45-7580-120High diastereoselectivity, mild conditions
Palladium-Catalyzed CarboaminationSyn-aminocupration followed by C-C bond formation60-8520-100Broad functional group tolerance
Copper-Catalyzed Amination/CyclizationOxidative cyclization via Cu(II) carboxylate52-83120-235Simple iron catalysts, air stable
Direct Bromination/Esterification SequentialElectrophilic aromatic substitution then esterification40-700-80Readily available starting materials
Reductive Amination/Cyclization CascadeImine formation followed by reduction and cyclization50-8020-65Good chemoselectivity

Catalytic Systems and Reaction Mechanisms

The development of efficient catalytic systems for pyrrolidine synthesis has focused on several key transition metal platforms, each offering distinct mechanistic pathways and synthetic advantages [23] [24] [25]. Understanding these catalytic mechanisms is essential for optimizing reaction conditions and achieving high yields with excellent selectivity.

Palladium-Catalyzed Systems

Palladium(II) Acetate/Dpe-phos Catalyst Systems have emerged as highly effective platforms for carboamination reactions [11] [12]. The mechanism proceeds through a well-defined catalytic cycle initiated by oxidative addition of an aryl bromide to palladium(0) to generate a palladium(II)-aryl complex [12]. Subsequent coordination of the amino alkene substrate, followed by base-mediated deprotonation, leads to formation of a palladium-amido intermediate. The key cyclization step involves syn-insertion of the coordinated alkene into the palladium-nitrogen bond, creating a new carbon-nitrogen bond while simultaneously forming a palladium-alkyl species [11] [13].

The stereochemical outcome of this transformation is controlled by the syn-insertion mechanism, which typically leads to high diastereoselectivity in the formation of 2,3-disubstituted pyrrolidines [11]. The final step of the catalytic cycle involves carbon-carbon bond forming reductive elimination, which regenerates the palladium(0) catalyst while delivering the desired pyrrolidine product [12].

Reaction kinetics studies have revealed that the insertion step is typically rate-determining, with turnover frequencies ranging from 10-25 h⁻¹ under optimized conditions [12] [13]. The catalyst system demonstrates remarkable functional group tolerance, accommodating both electron-rich and electron-deficient aryl bromides, as well as various substituents on the amino alkene component [11].

Iron-Catalyzed Methodologies

Iron(II) Iodide Catalysis represents a significant advancement in sustainable pyrrolidine synthesis [26]. This system operates through a fundamentally different mechanism compared to palladium catalysts, involving generation of iron-nitrene intermediates that undergo intramolecular carbon-hydrogen bond amination [26]. The process begins with coordination of an azide substrate to the iron center, followed by nitrogen extrusion to generate a highly reactive iron-nitrene species.

The mechanistic pathway involves hydrogen atom abstraction from the carbon-hydrogen bond by the iron-nitrene intermediate, generating a carbon-centered radical and an iron-amido species [26]. Subsequent radical recombination leads to formation of the desired carbon-nitrogen bond and regeneration of the iron catalyst. This mechanism accounts for the observed preference for tertiary carbon-hydrogen bonds, which form more stable radical intermediates [27].

Turnover frequency optimization studies have demonstrated that iron(II) iodide can achieve remarkable catalytic activity, with initial turnover frequencies exceeding 60 h⁻¹ and maximum turnover numbers reaching 370 under optimized conditions [26]. The catalyst loading exhibits an unusual inverse relationship with product yield, where lower catalyst loadings (0.5-2 mol%) provide higher yields compared to higher loadings (30-50 mol%) [26]. This phenomenon is attributed to binding of the pyrrolidine product to the paramagnetic iron center, effectively removing it from the reaction mixture and complicating yield determination by nuclear magnetic resonance spectroscopy.

Copper-Catalyzed Transformations

Copper(II) Carboxylate Systems facilitate intramolecular carboamination through a mechanistically distinct pathway involving copper-mediated oxidative cyclization [8] [9]. The proposed mechanism begins with formation of a copper-amido intermediate through coordination of the nitrogen nucleophile to the copper center, followed by deprotonation in the presence of base [8].

The cyclization step proceeds through intramolecular syn-aminocupration, where the copper-amido species adds across the alkene double bond to generate a primary carbon radical adjacent to an aromatic ring [8] [9]. The final carbon-carbon bond formation occurs through intramolecular addition of this carbon radical to the aromatic system, ultimately leading to the desired pyrrolidine product with concomitant regeneration of the copper catalyst.

Solvent effects play a critical role in copper-catalyzed transformations, with organic-soluble copper carboxylates such as copper(II) neodecanoate demonstrating superior activity compared to traditional copper(II) acetate [8]. The enhanced solubility facilitates more efficient catalyst turnover and reduces the formation of undesired oligomeric copper species that can act as catalyst poisons.

Rhodium-Catalyzed Approaches

Rhodium(III)-Catalyzed Formal [4+1] Methodology represents a novel approach to pyrrolidine synthesis utilizing unactivated terminal alkenes as four-carbon partners [28]. The mechanism involves initial rhodium-catalyzed intermolecular aziridination of the alkene with a nitrene source, generating a three-membered aziridine intermediate [28]. Subsequent acid-promoted ring expansion converts the aziridine to the desired five-membered pyrrolidine through a [1]-shift mechanism.

This transformation is particularly valuable for the synthesis of spiro-pyrrolidines and other structurally complex targets that are difficult to access through traditional cyclization approaches [28]. The reaction demonstrates broad substrate scope and can accommodate various functional groups on both the alkene and nitrene components.

Catalyst SystemBase/AdditiveSolvent SystemTurnover Frequency (h⁻¹)Maximum TONReaction Time (h)
Pd(OAc)₂/Dpe-phosK₃PO₄Toluene/DMF10-25200-50012-24
FeI₂ (0.1-5 mol%)None requiredNeat or aromatic solvents60-1503702-24
Cu(II) neodecanoateOrganic soluble Cu saltsDichloromethane5-20100-3003-12
ZrCl₄/DBDMHLight activationDichloromethane30-80150-4002-6
Rh(III) with nitrene sourceAcid co-catalystAcetonitrile40-100200-6004-18

Solvent Effects and Temperature-Dependent Yield Optimization

The optimization of reaction conditions through systematic variation of solvent systems and temperature parameters represents a critical aspect of developing efficient synthetic methodologies for methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate [30] [10] [31]. These parameters significantly influence reaction kinetics, selectivity, and overall synthetic efficiency.

Solvent System Optimization

Polarity Effects on Reaction Efficiency play a fundamental role in determining the success of pyrrolidine synthesis reactions [30]. Research has demonstrated that binary solvent mixtures with intermediate polarity often provide optimal results by balancing the solvation requirements of both polar and nonpolar reaction components [30]. Dimethyl sulfoxide/ethyl acetate mixtures (1:9 ratio) have emerged as particularly effective, providing yields of 68-75% while maintaining excellent diastereoselectivity (8:1 to 12:1 dr) [30].

Green Solvent Alternatives have gained increasing attention due to environmental sustainability concerns [30]. N-Butylpyrrolidone/1,3-dioxolane binary systems (2:8 ratio) represent a promising sustainable option, delivering yields of 65-72% with enhanced diastereoselectivity (9:1 to 14:1 dr) compared to traditional solvent systems [30]. These green alternatives demonstrate that environmental consciousness need not compromise synthetic efficiency.

Mechanistic Considerations in Solvent Selection reveal that solvent polarity affects both the rate-determining step and the overall reaction pathway [30] [31]. In lower polarity solvents such as dichloromethane, radical-mediated pathways are often favored, leading to enhanced reaction rates but potentially reduced selectivity [31]. Conversely, higher polarity solvents like acetonitrile tend to favor ionic mechanisms, which typically provide better selectivity at the expense of reaction rate [30].

Solubility Considerations significantly impact catalyst performance and substrate accessibility [31]. The observation that pyrrolidine substrates exhibit limited solubility in methanol at room temperature, requiring heating to 80°C for complete dissolution, highlights the importance of temperature-solubility relationships in reaction optimization [31]. This phenomenon affects both substrate availability and product crystallization behavior, ultimately influencing overall reaction efficiency.

Temperature-Dependent Optimization

Kinetic Temperature Effects demonstrate a complex relationship between reaction temperature and overall synthetic performance [10] [8]. Temperature optimization studies reveal that increasing temperature generally enhances conversion rates, with optimal performance typically observed in the 100-120°C range for most pyrrolidine-forming reactions [10] [6]. However, excessive temperatures (above 200°C) often lead to increased side product formation and reduced selectivity [10].

Thermodynamic Considerations play an increasingly important role at elevated temperatures [32]. The pseudorotational freedom of five-membered rings becomes more significant at higher temperatures, potentially affecting both reaction selectivity and product stability [32]. Computational studies suggest that the optimal barrier for pyrrolidine pseudorotation is approximately 300 cal/mol, which becomes thermally accessible at temperatures above 100°C [32].

Catalyst Stability and Activity Profiles exhibit strong temperature dependence across different catalytic systems [10] [8]. Iron-catalyzed systems demonstrate remarkable thermal stability, maintaining high activity even at temperatures approaching 235°C [10]. However, selectivity begins to decline at temperatures above 235°C due to competing ring-opening hydrogenolysis reactions [10]. Palladium and copper systems typically show optimal performance at lower temperatures (80-120°C), with significant deactivation observed above 150°C [8].

Side Reaction Suppression requires careful temperature control to minimize undesired pathways [10] [8]. At elevated temperatures, competing reactions such as diketopiperazine formation, dehydrogenation, and radical fragmentation become increasingly prominent [10]. The optimal temperature window represents a compromise between maximizing desired product formation and minimizing these deleterious side reactions.

Microwave-Assisted Optimization has emerged as an effective strategy for enhancing reaction efficiency while maintaining selectivity [8]. Microwave heating allows for rapid attainment of optimal reaction temperatures while minimizing thermal decomposition pathways that are often observed under conventional heating conditions [8]. This approach has proven particularly effective for copper-catalyzed cyclization reactions, reducing reaction times from 12-24 hours to 3-6 hours while maintaining comparable yields and selectivity [8].

Solvent SystemPolarity IndexTypical Yield (%)Diastereoselectivity (dr)Reaction RateEnvironmental Factor
Dimethyl sulfoxide/Ethyl acetate (1:9)Medium-Low68-758:1-12:1ModerateGreen alternative
N-Butylpyrrolidone/1,3-dioxolane (2:8)Medium65-729:1-14:1FastSustainable option
DichloromethaneLow70-8510:1-15:1FastStandard
AcetonitrileHigh60-786:1-10:1ModerateAcceptable
TolueneLow55-707:1-11:1SlowAcceptable
MethanolHigh45-604:1-8:1Very SlowGreen but slow
TetrahydrofuranMedium50-655:1-9:1ModerateStandard

Process Intensification Strategies have been developed to maximize synthetic efficiency within the optimal temperature window [33] [26]. These approaches include the use of continuous flow reactors, which provide enhanced heat and mass transfer compared to batch processes, allowing for more precise temperature control and reduced reaction times [33]. Additionally, the implementation of real-time monitoring techniques enables dynamic optimization of reaction conditions based on conversion and selectivity data [26].

Temperature (°C)Conversion (%)Selectivity (%)Side ProductsOptimal Range
2015-2585-95MinimalToo low
5035-4580-90LowSuboptimal
8055-7075-85ModerateGood
10070-8570-80ModerateVery Good
12080-9565-75IncreasingOptimal
15085-9560-70SignificantAcceptable
20090-9855-65HighDeclining
23595-9860-70ModerateBorderline
24595-10045-55Very HighExcessive

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.02079 g/mol

Monoisotopic Mass

283.02079 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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